

Spectroscopic Analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Cat. No.: B138633

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H NMR and ^{13}C NMR spectral data for **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.

^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	-COOH
~7.45 - 7.30	Multiplet	5H	Phenyl-H of benzyloxy group
~6.95	Doublet	1H	Ar-H
~6.90	Doublet of doublets	1H	Ar-H
~6.85	Doublet	1H	Ar-H
~5.10	Singlet	2H	-OCH ₂ -Ph
~3.85	Singlet	3H	-OCH ₃
~3.60	Singlet	2H	-CH ₂ -COOH

¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~178.0	-COOH
~149.0	Ar-C (quaternary)
~148.0	Ar-C (quaternary)
~137.0	Ar-C (quaternary, Phenyl of benzyloxy)
~128.8	Ar-C (Phenyl of benzyloxy)
~128.2	Ar-C (Phenyl of benzyloxy)
~127.5	Ar-C (Phenyl of benzyloxy)
~126.5	Ar-C (quaternary)
~122.0	Ar-C
~115.0	Ar-C
~112.0	Ar-C
~71.0	-OCH ₂ -Ph
~56.0	-OCH ₃
~41.0	-CH ₂ -COOH

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.

Sample Preparation

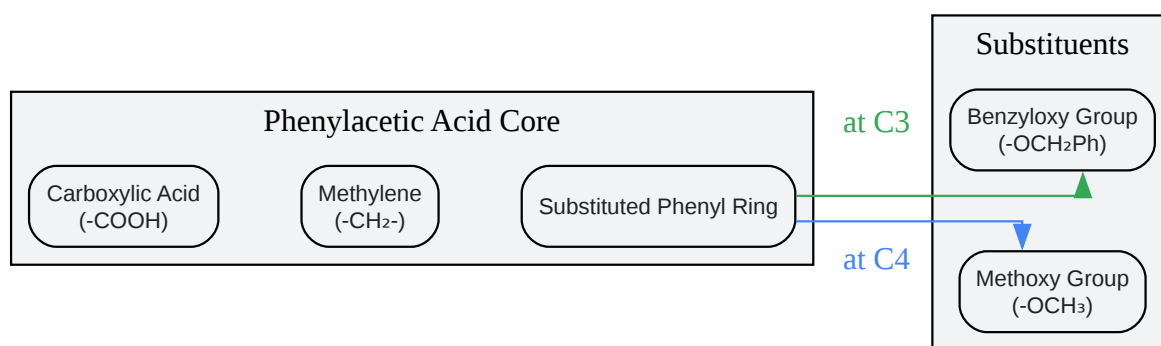
- Weigh approximately 5-10 mg of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

- Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
 - Temperature: 298 K.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A spectral width of approximately 250 ppm, centered around 100 ppm.
 - Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

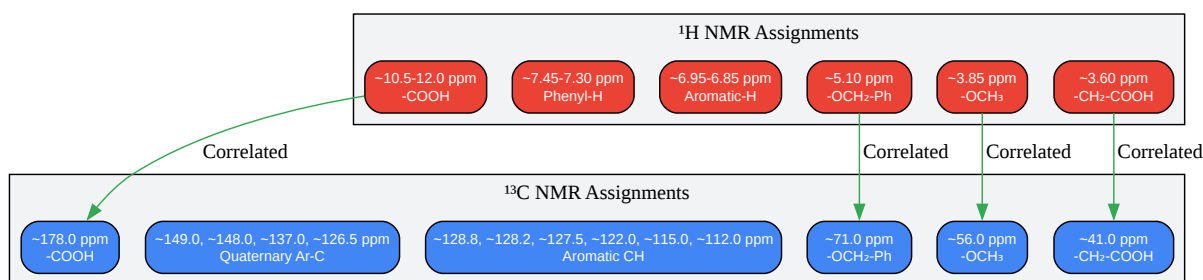
Visualizations

The following diagrams illustrate the chemical structure and the logical relationships of the proton and carbon environments in **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.



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Caption: Molecular structure of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.



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Caption: Predicted ¹H and ¹³C NMR chemical shift assignments.

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